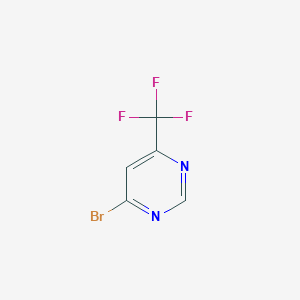

4-Bromo-6-(trifluoromethyl)pyrimidine

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2/c6-4-1-3(5(7,8)9)10-2-11-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUIEFSLABIYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460525 | |

| Record name | 4-bromo-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785777-89-1 | |

| Record name | 4-bromo-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-6-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Transformational Chemistry of 4 Bromo 6 Trifluoromethyl Pyrimidine

Halogen-Metal Exchange Reactions and Organometallic Intermediates

Halogen-metal exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into a highly reactive organometallic species. wikipedia.org For 4-Bromo-6-(trifluoromethyl)pyrimidine, this reaction provides a powerful method for generating pyrimidinyl anions, which can then be trapped with various electrophiles. The most common reagents for this purpose are alkyllithium compounds, such as n-butyllithium (n-BuLi), and Grignard reagents. wikipedia.orgmdpi.com

The reaction typically involves treating the bromo-pyrimidine with an organolithium reagent at low temperatures (e.g., -78 °C to -100 °C) in an ethereal solvent like tetrahydrofuran (THF). tcnj.eduresearchgate.net This process is generally very fast and kinetically controlled. wikipedia.org The resulting 6-(trifluoromethyl)pyrimidin-4-yl-lithium is a potent nucleophile that can participate in a wide range of subsequent reactions.

Alternatively, magnesium-halogen exchange can be employed, often using reagents like isopropylmagnesium chloride (i-PrMgCl), sometimes in combination with lithium chloride (LiCl) to enhance reactivity. mdpi.com This method can offer better functional group tolerance compared to organolithium reagents. wikipedia.orgmdpi.com The formation of these organometallic intermediates opens pathways to C-C bond formation and the introduction of various functional groups that are not accessible through direct substitution methods.

| Reagent | Conditions | Intermediate Formed | Potential Electrophiles (E+) | Product Type |

|---|---|---|---|---|

| n-Butyllithium (n-BuLi) | THF, -78 °C | 6-(trifluoromethyl)pyrimidin-4-yl-lithium | Aldehydes, Ketones, CO₂, Alkyl halides | 4-Substituted-6-(trifluoromethyl)pyrimidine |

| Isopropylmagnesium chloride (i-PrMgCl) | THF, 0 °C to rt | (6-(trifluoromethyl)pyrimidin-4-yl)magnesium chloride | Acid chlorides, Esters, Nitriles | 4-Substituted-6-(trifluoromethyl)pyrimidine |

| i-PrMgCl / n-BuLi | THF, 0 °C to -20 °C | Mixed Mg/Li organometallic | DMF, I₂ | 4-Formyl or 4-Iodo derivatives |

Nucleophilic Aromatic Substitution Pathways at the Bromine Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic and heteroaromatic systems. rsc.org The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two nitrogen atoms. This deficiency is significantly amplified by the potent electron-withdrawing effect of the trifluoromethyl group at the C-6 position. Consequently, this compound is highly activated for SNAr reactions, with the bromine atom serving as an effective leaving group. rsc.orgresearchgate.net

A wide array of nucleophiles can displace the bromide at the C-4 position. These reactions are central to the synthesis of diverse pyrimidine derivatives. Common nucleophiles include amines, alkoxides, and thiolates, leading to the formation of aminated, etherified, and thioetherified products, respectively. The reaction mechanism typically involves the initial attack of the nucleophile on the electron-deficient C-4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. researchgate.net Subsequent expulsion of the bromide ion restores the aromaticity of the ring.

The efficiency of these SNAr reactions allows for the introduction of various structural motifs, making this pathway a cornerstone in the synthetic utility of this compound for creating libraries of compounds. mdpi.com

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | Benzylamine, Morpholine | 4-Amino-6-(trifluoromethyl)pyrimidines |

| Alkoxide | Sodium methoxide, Potassium tert-butoxide | 4-Alkoxy-6-(trifluoromethyl)pyrimidines |

| Thiolate | Sodium thiophenoxide | 4-(Arylthio)-6-(trifluoromethyl)pyrimidines |

| Hydrazine | Hydrazine hydrate | 4-Hydrazinyl-6-(trifluoromethyl)pyrimidine |

Chemoselective Functionalization of Pyrimidine Ring Substituents

While the primary reactivity of this compound involves transformations at the C-4 position, the functionalization of other substituents on the pyrimidine core is also of significant interest. This often involves derivatives obtained from the parent compound.

The study of selective alkylation is particularly relevant for pyrimidinone derivatives, which can be synthesized from this compound via hydrolysis or other substitution sequences. 4-(Trifluoromethyl)pyrimidin-2(1H)-ones, for instance, exist in tautomeric forms and can undergo alkylation on either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom. nih.gov

The direct alkylation of these pyrimidinones with simple alkyl halides often results in a mixture of N- and O-alkylated products. acs.orgresearchgate.net The ratio of these products is highly dependent on the substrate, the alkylating agent, the solvent, and the base used. nih.govacs.org For example, more complex alkylating agents have been shown to favor N-alkylation exclusively. nih.gov Conversely, alternative strategies have been developed to achieve selective O-alkylation. One convergent protocol involves the direct alkylation using pre-formed 4-(iodomethyl)pyrimidines, which selectively furnishes O-alkylated products in high yields. nih.gov Achieving chemoselectivity in these reactions is crucial as the resulting N- and O-alkylated isomers possess different chemical and biological properties.

The 4-hydrazinyl derivative, 4-Hydrazinyl-6-(trifluoromethyl)pyrimidine, can be readily prepared from this compound via nucleophilic substitution with hydrazine. rsc.org Hydrazinylpyrimidines are versatile intermediates themselves. The hydrazine moiety is nucleophilic and can react with various electrophiles, such as carbonyl compounds, to form hydrazones.

More significantly, hydrazinylpyrimidines can undergo ring transformation reactions. It has been reported that pyrimidines can be converted into pyrazoles upon treatment with hydrazine. rsc.orgnih.gov For example, 4-methoxy-5-nitropyrimidine reacts with hydrazine to first form the 4-hydrazino derivative, which is then converted into 3-amino-4-nitropyrazole by an excess of hydrazine. rsc.org This type of ring transformation, while not explicitly documented for 4-Hydrazinyl-6-(trifluoromethyl)pyrimidine, represents a potential and powerful synthetic pathway for converting the pyrimidine core into a different heterocyclic system.

Annulation and Fused Heterocycle Formation

The construction of fused heterocyclic systems is a major focus in medicinal chemistry, as these scaffolds are present in numerous bioactive molecules. This compound serves as a valuable precursor for creating fused pyrimidine derivatives.

The thiazolo[4,5-d]pyrimidine scaffold is an analog of purine and is of significant interest in drug discovery. nih.govnih.gov A general strategy for constructing this fused system from a 4-halopyrimidine involves a two-step sequence: nucleophilic substitution followed by intramolecular cyclization.

Starting with this compound, the bromine atom can be displaced by a sulfur nucleophile that also contains a nitrogen functionality. For instance, reaction with a thioamide or thiourea would introduce the necessary atoms for the subsequent thiazole ring formation. The resulting intermediate can then undergo intramolecular cyclization to form the thiazolo[4,5-d]pyrimidine core. mdpi.com The synthesis often involves the reaction of a 4-amino-thiazole-5-carboxamide with trifluoroacetic anhydride to form the pyrimidine ring, which highlights the importance of the trifluoromethyl group in the final structure. mdpi.com This approach allows for the synthesis of novel 5-(trifluoromethyl)-thiazolo[4,5-d]pyrimidine derivatives, which have been investigated for their biological activities. nih.govmdpi.com

Formation of Pyrrolo[2,3-d]pyrimidine Systems

Information on the direct conversion of this compound to a Pyrrolo[2,3-d]pyrimidine system is not available in the reviewed scientific literature.

Construction of Triazolo[1,5-c]pyrimidine Scaffolds

Information on the direct conversion of this compound to a Triazolo[1,5-c]pyrimidine scaffold is not available in the reviewed scientific literature.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 6 Trifluoromethyl Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of each atom.

The ¹H NMR spectrum of 4-Bromo-6-(trifluoromethyl)pyrimidine is expected to be relatively simple, displaying signals corresponding to the two protons on the pyrimidine (B1678525) ring. The chemical shifts of these protons are significantly influenced by the electronegativity of the nitrogen atoms in the ring and the electron-withdrawing effects of the bromo and trifluoromethyl substituents.

The proton at the C2 position (H-2) is anticipated to appear at the most downfield position, likely as a singlet, due to the deshielding effect of the two adjacent nitrogen atoms. The proton at the C5 position (H-5) would also appear as a singlet, shifted upfield relative to H-2 but still in the aromatic region. For derivatives where other groups are substituted onto the pyrimidine ring, the multiplicity and chemical shifts of these protons would change accordingly, providing crucial information about the substitution pattern. For instance, in a related compound, 5-Bromo-2-(trifluoromethyl)pyridine, the aromatic protons exhibit distinct signals with observable coupling. rsc.org

| Proton Assignment (Predicted) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~9.0 | Singlet (s) |

| H-5 | ~7.8 | Singlet (s) |

Note: The chemical shifts are predicted values based on the analysis of similar heterocyclic structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the four unique carbon atoms in the pyrimidine ring and the carbon of the trifluoromethyl group.

A key feature of the spectrum is the signal for the trifluoromethyl carbon (CF₃). Due to the coupling with the three fluorine atoms, this signal appears as a characteristic quartet. The carbons attached to the bromine (C-4) and the trifluoromethyl group (C-6) are expected to be significantly influenced by these substituents. The C-Br bond will cause a downfield shift, while the CF₃ group will also have a strong deshielding effect. The chemical shifts of C-2 and C-5 are primarily influenced by the ring nitrogen atoms. In related trifluoromethyl-containing heterocycles, the carbon of the CF₃ group typically appears around 120-123 ppm as a quartet with a large coupling constant (J ≈ 275 Hz). rsc.org The analysis of derivatives, such as 4-Hydroxy-6-(trifluoromethyl)pyrimidine, further aids in the assignment of these carbon signals. chemicalbook.com

| Carbon Assignment (Predicted) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| C-2 | ~158 | Singlet |

| C-4 | ~145 | Singlet |

| C-5 | ~120 | Singlet |

| C-6 | ~155 | Quartet (q) |

| CF₃ | ~121 | Quartet (q) |

Note: Predicted values are based on data from analogous structures. The multiplicity of C-6 is due to coupling with the fluorine atoms of the attached CF₃ group.

While ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and determining the connectivity between atoms, especially in more complex derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. While not highly informative for the parent this compound due to its isolated protons, it is crucial for derivatives with adjacent protons, allowing for the tracing of spin systems through the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is exceptionally useful for definitively assigning which proton is attached to which carbon, confirming the assignments made in the 1D spectra. The HSQC spectrum of a substituted pyrimidine, for example, would show a cross-peak connecting the H-5 signal to the C-5 signal. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is vital for piecing together the molecular structure by identifying long-range connectivities. For instance, an HMBC spectrum could show a correlation from the H-5 proton to the C-4 and C-6 carbons, confirming the substitution pattern on the ring. The use of 2D NMR has been demonstrated as effective for identifying atomic connectivity in other fluorinated polymers and complex heterocyclic systems. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions characteristic of the aromatic pyrimidine ring and the trifluoromethyl group.

Aromatic C-H Stretching: Vibrations from the C-H bonds on the pyrimidine ring are expected in the region of 3000-3100 cm⁻¹.

Aromatic Ring Stretching: The C=C and C=N stretching vibrations within the pyrimidine ring typically appear as a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-F Stretching: The most intense and characteristic bands in the spectrum will be due to the carbon-fluorine bonds. The symmetric and asymmetric stretching vibrations of the CF₃ group result in very strong absorptions, typically found in the 1100-1350 cm⁻¹ range.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to appear at lower frequencies, typically in the 500-650 cm⁻¹ region of the spectrum.

Analysis of related halogenated compounds by Attenuated Total Reflectance (ATR) FTIR spectroscopy confirms the regions where these characteristic vibrations occur. science.govresearchgate.net

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Pyrimidine Ring (C=C, C=N) | Stretching | 1400 - 1600 | Medium to Strong |

| Trifluoromethyl (C-F) | Stretching | 1100 - 1350 | Very Strong |

| Carbon-Bromine (C-Br) | Stretching | 500 - 650 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. It is also used to deduce structural information from the fragmentation patterns of the molecule.

For this compound (Molecular Formula: C₅H₂BrF₃N₂), the molecular weight is 226.98 g/mol . A key feature in the mass spectrum would be the molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion (M⁺) will appear as two peaks of nearly equal intensity, one at m/z corresponding to the molecule with ⁷⁹Br and another two mass units higher (M+2) for the molecule with ⁸¹Br. This isotopic signature is a definitive indicator of the presence of a single bromine atom.

Common fragmentation pathways would likely involve the loss of the bromine atom or the trifluoromethyl group. This would lead to fragment ions that can help confirm the structure.

[M-Br]⁺: Loss of the bromine radical.

[M-CF₃]⁺: Loss of the trifluoromethyl radical.

[CF₃]⁺: A fragment ion corresponding to the trifluoromethyl cation itself is also possible.

Mass spectra of related compounds, such as 4-bromo-6-(4-fluorophenyl)pyrimidine, demonstrate these characteristic isotopic patterns and fragmentation behaviors. massbank.eu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* and n → π* transitions associated with the pyrimidine ring.

The pyrimidine ring contains π-electrons in its aromatic system and non-bonding (n) electrons on the nitrogen atoms. The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and occur at longer wavelengths. The presence of substituents like the bromo and trifluoromethyl groups can cause shifts in the absorption maxima (λ_max). These auxochromic groups can modify the energy levels of the molecular orbitals, often leading to a bathochromic shift (shift to longer wavelength). The UV spectra of various mono-substituted benzenes and other aromatic compounds provide a basis for predicting the absorption bands for this system. science-softcon.de It is expected that this compound will show strong absorption bands in the 200-300 nm range.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, offering crucial insights into the molecule's conformation and packing in the solid state.

A comprehensive search of the Cambridge Crystallographic Data Centre (CCDC), the world's repository for small-molecule organic and metal-organic crystal structures, reveals that the single-crystal X-ray structure of This compound has not been reported to date. Consequently, no experimental crystallographic data for this specific compound is publicly available.

However, the solid-state structures of closely related derivatives have been elucidated, providing valuable information on the structural impact of the trifluoromethyl-pyrimidine core. Specifically, the crystal structures of two thiazolo[4,5-d]pyrimidine derivatives, namely 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro mdpi.comresearchgate.netthiazolo[4,5-d]pyrimidin-7(6H)-one (Compound 2e ) and 7-(ethylamino)-3-phenyl-5-(trifluoromethyl) mdpi.comresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 4b ), have been determined by single-crystal X-ray diffraction mdpi.comresearchgate.netnih.gov. These studies offer a glimpse into the conformational preferences and intermolecular interactions that may be characteristic of this class of compounds.

The analysis of Compound 2e revealed that it crystallizes in the triclinic space group P-1 mdpi.com. The asymmetric unit contains one molecule of the thiazolo[4,5-d]pyrimidine derivative and half a molecule of toluene, indicating a semi-solvate structure mdpi.com. The thiazolopyrimidine core is nearly planar, and the 4-fluorophenyl ring is twisted relative to this plane mdpi.com.

| Parameter | Value |

|---|---|

| Compound Name | 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro mdpi.comresearchgate.netthiazolo[4,5-d]pyrimidin-7(6H)-one |

| Empirical Formula | C12H5F4N3O_S2_ |

| Crystal System | Triclinic |

| Space Group | P-1 |

Compound 4b was also successfully crystallized and its structure determined by single-crystal X-ray diffraction mdpi.comresearchgate.netnih.gov. This analysis provided unambiguous confirmation of its molecular structure and shed light on its solid-state packing arrangement.

| Parameter | Value |

|---|---|

| Compound Name | 7-(ethylamino)-3-phenyl-5-(trifluoromethyl) mdpi.comresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione |

| Empirical Formula | C14H11F3N4S2 |

The structural elucidation of these derivatives underscores the utility of single-crystal X-ray diffraction in confirming molecular connectivity and exploring the subtleties of molecular geometry and crystal packing. While the crystal structure of the parent This compound remains unknown, the data from these related compounds provide a solid foundation for understanding the structural chemistry of this family of fluorinated pyrimidines.

Computational Chemistry and Molecular Modeling Studies of 4 Bromo 6 Trifluoromethyl Pyrimidine

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. These calculations are crucial for understanding the intrinsic properties of 4-Bromo-6-(trifluoromethyl)pyrimidine and predicting its chemical reactivity. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. science.gov For this compound, the electron-withdrawing nature of both the trifluoromethyl group and the bromine atom is expected to lower the energy of both frontier orbitals, influencing the molecule's interaction with biological targets. In related fluorinated and halogenated heterocyclic systems, DFT calculations have shown that such substitutions significantly modulate the electronic properties. emerginginvestigators.orgtandfonline.com

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue) regions. researchgate.net For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring are expected to be regions of negative potential, making them likely sites for hydrogen bonding. mdpi.com The area around the bromine atom may exhibit a region of positive potential known as a "sigma-hole," which can participate in halogen bonding. The trifluoromethyl group contributes to a significant electron-deficient region, influencing intermolecular interactions.

Table 1: Predicted Electronic Properties of this compound via DFT The following values are representative estimates based on DFT studies of similar halogenated and fluorinated heterocyclic compounds, as direct computational results for the title compound are not available in the cited literature.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.5 eV | Electron-donating capability |

| LUMO Energy | ~ -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 5.7 eV | Chemical stability and reactivity |

| Dipole Moment | ~ 2.5 D | Molecular polarity and solubility |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific receptor, typically a protein or enzyme. amazonaws.com This simulation helps to elucidate the binding mode and estimate the binding affinity, often expressed as a binding energy score (kcal/mol). For this compound, docking studies can identify potential biological targets and rationalize structure-activity relationships at a molecular level.

The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in molecules that target protein kinases. nih.gov Kinases play a central role in cell signaling, and their dysregulation is implicated in diseases such as cancer. researchgate.net Numerous studies have demonstrated that 4,6-disubstituted pyrimidine derivatives can act as kinase inhibitors by competing with ATP for the enzyme's active site. frontiersin.org

In a hypothetical docking simulation of this compound with a kinase active site, specific interactions are anticipated:

Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of the kinase, a common binding motif for this class of inhibitors. researchgate.net

Halogen Bonding: The bromine atom can form a halogen bond with an electron-rich backbone carbonyl or side-chain oxygen, providing an additional stabilizing interaction.

Hydrophobic Interactions: The trifluoromethyl group can engage in favorable hydrophobic interactions within the active site pocket.

Table 2: Potential Protein Targets for Pyrimidine Derivatives Identified Through Molecular Docking

| Protein Target | Disease Relevance | Key Interactions for Pyrimidine Scaffold | Reference |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Cancer | Hydrogen bonding with hinge region residues (e.g., Met793) | researchgate.net |

| Microtubule Affinity-Regulating Kinase 4 (MARK4) | Alzheimer's Disease, Cancer | Hydrogen bonding with hinge residues (e.g., Ala138, Glu142) | frontiersin.org |

| BRAF Kinase | Cancer (Melanoma) | Interactions within the ATP-binding pocket | nih.gov |

| DNA | Cancer | Groove binding and intercalation | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. nih.gov By analyzing a dataset of compounds with known activities, QSAR can predict the activity of new, untested molecules like this compound. These models are built using molecular descriptors that quantify various physicochemical properties.

For pyrimidine derivatives, QSAR studies have successfully modeled activities ranging from anticancer to larvicidal. nih.govscielo.br The models often rely on a combination of descriptors:

Hydrophobic Descriptors (e.g., LogP): Quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes.

Electronic Descriptors (e.g., Hammett constants, dipole moment): Describe the electronic influence of substituents, affecting how the molecule interacts with its target. The bromine and trifluoromethyl groups on the title compound would be key contributors to these descriptors.

Steric Descriptors (e.g., molar refractivity, van der Waals volume): Define the size and shape of the molecule, which is critical for fitting into a receptor's binding site.

Topological Descriptors: Numerically represent the molecular structure and connectivity.

A QSAR model for a series of pyrimidine-based kinase inhibitors could take a general form like: pIC₅₀ = c₀ + c₁(LogP) - c₂(Polar Surface Area) + c₃(Dipole Moment) + ...

Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are used to generate these models. mui.ac.ir The predictive power of a QSAR model is validated using statistical parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov

Table 3: Common Molecular Descriptors in QSAR Models for Pyrimidine Derivatives

| Descriptor Type | Example Descriptor | Property Represented | Importance in Biological Activity | Reference |

|---|---|---|---|---|

| Hydrophobic | LogP (Octanol-water partition coefficient) | Lipophilicity | Membrane permeability, target binding | scielo.br |

| Electronic | Dipole Moment, E-state indices | Charge distribution, polarity | Ligand-receptor electrostatic interactions | nih.gov |

| Steric | Molar Refractivity | Molecular volume and polarizability | Steric fit within the binding pocket | scielo.br |

| 3D-MoRSE | 3D Molecule Representation of Structures based on a Helical Electron diffraction | 3D structure of the molecule | Conformational requirements for activity | researchpublish.com |

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Relevant Parameters

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug development, as poor pharmacokinetics is a major cause of clinical trial failure. nih.gov Computational methods provide an early assessment of these properties, guiding the optimization of drug candidates.

For this compound, several key ADME parameters can be predicted using in silico models. The presence of fluorine, in particular, is known to significantly influence ADME properties, often improving metabolic stability and membrane permeability. nih.gov

Key predicted parameters include:

Lipinski's Rule of Five: A guideline to evaluate drug-likeness and predict oral bioavailability. The rule states that orally active drugs generally have a molecular weight < 500 Da, a LogP < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

Topological Polar Surface Area (TPSA): Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Aqueous Solubility (LogS): Affects absorption and formulation.

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions, as CYPs are major enzymes in drug metabolism.

The introduction of the trifluoromethyl group can block sites of metabolism, potentially increasing the compound's half-life. Both the bromine and trifluoromethyl groups increase the molecule's lipophilicity, which can enhance absorption but may also increase binding to plasma proteins or lead to lower solubility.

Table 4: Predicted Physicochemical and ADME Properties for this compound

| Parameter | Predicted Value | Guideline/Significance | Adherence to Guideline |

|---|---|---|---|

| Molecular Weight | 226.98 g/mol | < 500 Da (Lipinski) | Yes |

| LogP (calculated) | ~ 2.1 - 2.5 | < 5 (Lipinski) | Yes |

| Hydrogen Bond Donors | 0 | < 5 (Lipinski) | Yes |

| Hydrogen Bond Acceptors | 2 (N atoms) | < 10 (Lipinski) | Yes |

| Topological Polar Surface Area (TPSA) | ~ 25.78 Ų | < 140 Ų (good oral bioavailability) | Yes |

| Rotatable Bonds | 1 | < 10 (good oral bioavailability) | Yes |

Investigation of Biological Activities and Targeted Mechanisms of Action for Pyrimidine Derivatives with Trifluoromethyl Substituents

Anticancer Research Applications

Trifluoromethyl-substituted pyrimidine (B1678525) derivatives have been investigated for their potential as anticancer agents through various mechanisms of action.

Tyrosine Kinase Inhibition Studies

Tyrosine kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers, making them a prime target for anticancer therapies. nih.gov Several studies have focused on synthesizing and evaluating pyrimidine derivatives as tyrosine kinase inhibitors. nih.govntnu.no

For instance, a series of 6-substituted 4-anilinopyrimido[5,4-d]pyrimidines have been shown to be potent inhibitors of the epidermal growth factor receptor (EGFR), a member of the tyrosine kinase family. nih.gov While not directly synthesized from 4-Bromo-6-(trifluoromethyl)pyrimidine, these studies highlight the potential of the substituted pyrimidine scaffold in tyrosine kinase inhibition. The structure-activity relationship (SAR) studies of these compounds indicate that substitutions at the 6-position can significantly influence their inhibitory potency against EGFR. nih.gov Another study identified 2-amino-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidine as an inhibitor of the platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), and c-src tyrosine kinases. ebi.ac.uk Further modifications of this scaffold led to derivatives with increased potency and selectivity for PDGFr. ebi.ac.uk

Phosphatidylinositol 3-Kinase (PI3K) Pathway Modulation

The PI3K/Akt/mTOR signaling pathway is another critical regulator of cell survival and proliferation that is often hyperactivated in cancer. researchgate.net Consequently, the development of PI3K inhibitors is a major focus of anticancer drug discovery. nih.gov Morpholino pyrimidine derivatives have emerged as a significant class of PI3K inhibitors. researchgate.net The synthesis of these compounds often involves the reaction of substituted pyrimidines with morpholine. For example, 2,4,6-trichloropyrimidine can be reacted with morpholine to generate a key intermediate for cross-coupling reactions to produce potent PI3K inhibitors. nih.gov The trifluoromethyl group, known for its electron-withdrawing properties, can be incorporated into such scaffolds to potentially enhance their activity and selectivity.

Colony-Stimulating Factor-1 Receptor (CSF-1R) Kinase Inhibition

The Colony-Stimulating Factor-1 Receptor (CSF-1R) is a tyrosine kinase that plays a vital role in the regulation of macrophages. nih.gov In the tumor microenvironment, CSF-1R signaling is implicated in promoting the survival and function of tumor-associated macrophages (TAMs), which can contribute to tumor growth and metastasis. nih.govnih.gov Therefore, inhibiting CSF-1R is a promising strategy for cancer immunotherapy. nih.govacs.org

Research has led to the discovery of potent and selective CSF-1R inhibitors based on various heterocyclic scaffolds. acs.org One study described the optimization of a multitargeting kinase inhibitor to develop orally active and selective CSF-1R inhibitors. acs.org This work involved synthesizing analogues with different substituents, including trifluoromethyl groups, to improve potency and selectivity. acs.org Specifically, pyrrolo[2,3-d]pyrimidine scaffolds have been investigated for developing novel and potent CSF-1R inhibitors. researchgate.net

In Vitro Antiproliferative Activity against Cancer Cell Lines (e.g., NCI-60 Screening)

The National Cancer Institute's 60 human tumor cell line (NCI-60) screen is a valuable tool for identifying and characterizing novel anticancer agents. nih.govrevvity.com This screen assesses the growth inhibitory effects of compounds against a panel of 60 different human cancer cell lines, providing insights into their potency and spectrum of activity. nih.govcancer.gov

Several studies have utilized the NCI-60 screen to evaluate the anticancer potential of newly synthesized pyrimidine derivatives. For example, a series of novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines were synthesized and evaluated for their in vitro cytotoxicity. mdpi.com Four of these compounds were selected for screening by the NCI, with 7-Chloro-3-phenyl-5-(trifluoromethyl) ias.ac.inthiazolo[4,5-d]pyrimidine-2(3H)-thione (compound 3b ) demonstrating the highest average anticancer activity. mdpi.com This compound showed cytostatic effects against all 58 tested cell lines and cytotoxic effects against 45 of them. mdpi.com

Another study reported that novel 4,6-pyrimidine analogues designed as colchicine binding site inhibitors exhibited potent antiproliferative activities against various human cancer cell lines, with IC50 values in the nanomolar range. researchgate.netnih.gov C-5 and C-6 substituted pyrimidine derivatives have also shown significant cytostatic activities against various tumor cell lines. nih.gov

Table 1: NCI-60 Screening Data for Selected Trifluoromethyl Pyrimidine Derivative

| Compound | Mean Percent Growth of Tumor Cell Lines (at 10⁻⁵ M) | Average Anticancer Activity (MIG_MID) | Number of Cell Lines with Cytostatic Effect (GI₅₀) | Number of Cell Lines with Cytotoxic Effect (LC₅₀) |

| 3b | Comparable to Analog IV | log GI₅₀ -5.66 | 58 | 45 |

Data extracted from research on 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines. mdpi.com

Antimicrobial Research Focus

In addition to their anticancer properties, pyrimidine derivatives have been explored for their potential as antimicrobial agents. The emergence of drug-resistant pathogens necessitates the development of new classes of antibiotics.

Antibacterial Efficacy and Spectrum of Activity

A variety of pyrimidine derivatives have been synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. ias.ac.inresearchgate.netresearchgate.net The general findings indicate that the antibacterial activity is highly dependent on the nature and position of substituents on the pyrimidine ring.

For instance, a series of 3-amino-4,6-diphenyl-3,4-dihydro-1H-pyrimidine-2-thione derivatives were synthesized and evaluated for their activity against Gram-negative bacteria. The results showed that the synthesized compounds exhibited varying degrees of inhibition against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae when compared to the standard drug erythromycin. Another study on pyrimidine derivatives revealed that certain compounds showed moderate to maximum activity against Klebsiella pneumonia, Pseudomonas vulgaris, E. coli, and Pseudomonas aeruginosa. nih.gov The presence of halogen groups such as chloro, bromo, and fluoro in the phenyl ring of some pyrimidine derivatives was found to increase their antimicrobial activity. nih.gov

Table 2: Antibacterial Activity of a Pyrimidine Derivative (Compound AY4)

| Bacterial Strain | Zone of Inhibition (mm) at 500µg/ml |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 12 |

| Klebsiella pneumoniae | 13 |

Data for compound AY4 (3-Amino-4-(4-chloro-phenyl)-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione).

Antifungal Activity Assessment

Derivatives of trifluoromethyl-pyrimidine have demonstrated notable antifungal properties. In a study investigating novel pyrimidine derivatives containing an amide moiety, several compounds exhibited significant in vitro antifungal activity against a panel of plant pathogenic fungi. nih.govnih.govfrontiersin.org

One notable compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, displayed excellent efficacy against Phomopsis sp., a fungus responsible for diseases in various plants. nih.gov This derivative, which shares the trifluoromethyl-pyrimidine core, was found to have an EC50 value of 10.5 μg/ml against Phomopsis sp., indicating potent antifungal action that surpassed the commercial fungicide Pyrimethanil (EC50 of 32.1 μg/ml) in this particular assay. nih.govnih.gov

Another study on 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives also highlighted the antifungal potential of this class of compounds. Several synthesized molecules showed significant activity against various species of Botrytis cinerea, a widespread plant pathogen. frontiersin.org

Anti-inflammatory Research

The cyclooxygenase (COX) enzymes are key mediators of inflammation, and selective inhibition of the COX-2 isoform is a well-established strategy for anti-inflammatory therapy with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. Pyrimidine derivatives have emerged as a promising scaffold for the development of selective COX-2 inhibitors. nih.govmdpi.com

Research into pyrimidine-based fluorescent COX-2 inhibitors has identified potent and selective compounds. rsc.org For instance, a derivative featuring a 4-(methylsulfonyl)phenyl group and a trifluoromethyl-pyrimidin-2-amine core, N-(2-((7-nitrobenzo[c] nih.govnih.govucanr.eduoxadiazol-4-yl)amino)propyl)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-pyrimidin-2-amine, was identified as a novel and potent selective COX-2 inhibitor with an IC50 value of 1.8 μM. rsc.org While this compound is structurally distinct from this compound, it underscores the potential of the trifluoromethyl-pyrimidine moiety in designing selective COX-2 inhibitors.

Enzyme Inhibition Beyond Medicinal Chemistry

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms. nih.govpnas.org This enzyme is a major target for several classes of herbicides. nih.govpnas.org Pyrimidine derivatives, specifically pyrimidinyl-oxy-benzoates and pyrimidinyl-thio-benzenes, have been investigated as ALS inhibitors. kstudy.com

Studies on these pyrimidine derivatives have shown that they can exhibit inhibitory activity against pea ALS with I50 values ranging from 0.1 to 8.2 mM. kstudy.com The mode of inhibition for a pyrimidyl-oxy-benzoate was found to be of a mixed-type with respect to the substrate pyruvate. kstudy.com This indicates that trifluoromethyl-pyrimidine derivatives could potentially be explored for their herbicidal properties by targeting this essential plant enzyme.

Exploration of Other Pharmacological Avenues

Endothelin Receptor Antagonism

The endothelin (ET) system, particularly the ET-A receptor, is a significant target in the management of conditions such as pulmonary arterial hypertension. The development of antagonists for this receptor has been an active area of medicinal chemistry. Research into pyrimidine-based structures has shown that certain substitutions can confer potent antagonistic activity.

For instance, studies on related pyrimidine derivatives have indicated that the presence and position of a trifluoromethyl group can influence the binding affinity for endothelin receptors. One study on a series of pyrimidine-based endothelin receptor antagonists found that a 5-trifluoromethyl substituent led to an improved affinity for the ET-A receptor specifically. However, this pertains to the 5-position isomer and a different molecular scaffold, and there is no direct published data evaluating the this compound structure for similar activity. The electronic properties of the trifluoromethyl group, combined with the halogen substitution, could theoretically influence receptor-ligand interactions, but this remains a hypothesis pending experimental validation.

Table 1: Research Findings on Related Trifluoromethyl-Substituted Pyrimidine Derivatives as Endothelin Receptor Antagonists

| Compound Scaffold | Substitution | Target Receptor | Observed Activity |

|---|---|---|---|

| Phenylethane sulfonamide series | 5-trifluoromethyl | ET-A | Improved affinity |

| Phenylethane sulfonamide series | 5-chloro | ET-A | Improved affinity |

| Phenylethane sulfonamide series | 5-bromo | ET-A | Improved affinity |

This table presents data on related compounds to provide context, as no direct data for this compound is currently available.

5α-Reductase Inhibition

The enzyme 5α-reductase is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Inhibition of this enzyme is a key therapeutic strategy for conditions such as benign prostatic hyperplasia (BPH) and androgenic alopecia. The inhibitors of 5α-reductase are a class of drugs that prevent this conversion.

Currently, there is no scientific literature or patent data that directly connects this compound or its immediate derivatives to the inhibition of 5α-reductase. The development of 5α-reductase inhibitors has largely focused on steroidal and non-steroidal structures that mimic the natural substrate or bind to the active site of the enzyme. While pyrimidine scaffolds are versatile and have been investigated for a multitude of biological activities, their potential as 5α-reductase inhibitors, particularly with the substitution pattern of this compound, has not been reported. Further research would be necessary to determine if this compound possesses any inhibitory activity against the 5α-reductase isoenzymes.

Table 2: Summary of Research on this compound for 5α-Reductase Inhibition

| Research Area | Findings |

|---|---|

| In vitro enzyme assays | No data available |

| In vivo studies | No data available |

This table indicates the absence of research data for this compound in the context of 5α-reductase inhibition.

Structure Activity Relationship Sar and Molecular Design Principles for 4 Bromo 6 Trifluoromethyl Pyrimidine Analogues

Impact of Halogenation (Bromine) at Position 4 on Biological Activity and Reactivity

The presence of a bromine atom at the C-4 position of the pyrimidine (B1678525) ring significantly influences both the chemical reactivity and the biological profile of the molecule and its derivatives.

Reactivity: From a chemical standpoint, the C-4 position of a pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.com The bromine atom is an excellent leaving group, which makes 4-Bromo-6-(trifluoromethyl)pyrimidine a highly versatile intermediate for chemical synthesis. This reactivity allows for the facile introduction of a wide array of functional groups at the C-4 position, enabling the systematic exploration of the chemical space around the pyrimidine core to optimize interactions with a biological target. The relative reactivity for nucleophilic substitution on halopyridines or pyrimidines often follows the order I > Br > Cl > F, although this can be influenced by the nature of the nucleophile and reaction conditions. sci-hub.se This strategic placement of a reactive handle is a key principle in the design of libraries of compounds for screening and optimization.

Influence of Trifluoromethyl Group at Position 6 on Lipophilicity, Metabolic Stability, and Binding Affinity

The trifluoromethyl (-CF3) group is a privileged substituent in modern medicinal chemistry, valued for its ability to fine-tune the physicochemical and pharmacological properties of drug candidates. mdpi.com

Metabolic Stability: One of the most significant advantages of incorporating a -CF3 group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. By replacing hydrogen atoms with fluorine atoms, sites on the molecule that are susceptible to metabolic oxidation by cytochrome P450 enzymes can be blocked. This leads to a longer half-life in the body, a critical parameter in drug design. mdpi.com

Binding Affinity: The trifluoromethyl group can significantly contribute to the binding affinity of a ligand to its target protein. Its strong electron-withdrawing nature can influence the electronic properties of the pyrimidine ring and adjacent functional groups. Furthermore, the -CF3 group can engage in various non-covalent interactions within the binding pocket, including hydrophobic interactions and dipole-dipole interactions. acs.org In some cases, it can also act as a bioisostere for other groups, successfully replacing them while improving potency and metabolic stability. nih.gov Statistical analyses and quantum mechanics calculations have shown that replacing a methyl group with a trifluoromethyl group can lead to a substantial gain in binding energy in specific protein environments, particularly near aromatic residues like phenylalanine. acs.org

Role of Pyrimidine Ring Substituents in Modulating Interactions with Biological Targets

The biological activity of pyrimidine derivatives can be extensively modulated by the nature, size, and position of various substituents on the ring. nih.gov The core pyrimidine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor, a fundamental interaction in drug-receptor binding. The strategic modification at positions 2, 4, and 5 allows for the optimization of a compound's pharmacological profile.

Structure-activity relationship studies on various classes of pyrimidine inhibitors have revealed key insights:

Position 2: Substituents at this position can be tailored to fit into specific pockets of a target enzyme. For instance, in a series of CDK9 inhibitors, the introduction of amino functionalities in the context of substituted anilines at the C-2 position led to a significant increase in inhibitory activity. acs.org

Position 4: As discussed, this position is ideal for introducing a variety of substituents via nucleophilic substitution of a halogen. The nature of the group introduced here is often critical for potency and selectivity. In a series of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors, systematic variation at this position was a key part of the optimization process. acs.org

Position 5: This position is also crucial for modulating activity. Studies have shown that there can be steric limitations at this position, and the introduction of even a small methyl group can impact enzyme inhibition. nih.gov Conversely, in other systems, introducing substituents like a cyano or fluoro group at C-5 has been shown to be beneficial for biological activity. acs.org

The following table summarizes the general impact of different substituent types on the biological activity of pyrimidine analogues, based on published research findings.

| Position on Pyrimidine Ring | Substituent Type | General Impact on Biological Activity | Potential Interactions |

|---|---|---|---|

| 2 | Amino groups (e.g., substituted anilines) | Can significantly increase inhibitory potency. | Hydrogen bonding, hydrophobic interactions. |

| 4 | Aromatic/Heterocyclic rings | Can enhance potency through π-π stacking and hydrophobic interactions. | π-π stacking, hydrophobic interactions. |

| 4 | Flexible alkylamines | Can be optimized to fit into specific binding pockets. | Ionic and hydrogen bonding. |

| 5 | Small, electron-withdrawing groups (e.g., -CN, -F) | Often enhances potency. | Dipole-dipole interactions, hydrogen bonding. |

| 5 | Bulky groups | Can lead to a decrease in activity due to steric hindrance. | Steric clash. |

| 6 | Carboxylic acid | Can be essential for enzyme inhibition by forming key interactions. | Ionic bonding, hydrogen bonding. |

Elucidation of Key Pharmacophoric Features for Targeted Biological Activities

Based on the analysis of the structural components of this compound and its analogues, a general pharmacophore model can be proposed. A pharmacophore defines the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target and trigger a response. benthamdirect.com

For analogues derived from this scaffold, the key pharmacophoric features typically include:

Aromatic/Heterocyclic Core: The pyrimidine ring serves as a rigid scaffold to correctly orient the other functional groups for optimal interaction with the target.

Hydrogen Bond Acceptors: The two nitrogen atoms of the pyrimidine ring are key hydrogen bond acceptors, often interacting with hydrogen bond donor residues (e.g., backbone NH groups) in the active site of a protein. researchgate.net

Hydrophobic Region: The trifluoromethyl group at C-6 provides a well-defined hydrophobic feature that can interact with non-polar pockets in the target protein, contributing to binding affinity.

Substituent Vector at C-4: This position allows for the introduction of various functional groups that can act as additional hydrogen bond donors/acceptors, hydrophobic moieties, or groups that form other specific interactions, tailoring the molecule's selectivity and potency for a given target.

The following table outlines these key pharmacophoric features and their significance in molecular design.

| Pharmacophoric Feature | Structural Basis | Role in Biological Activity |

|---|---|---|

| Heterocyclic Scaffold | Pyrimidine Ring | Provides a rigid framework for the spatial arrangement of other key features. |

| Hydrogen Bond Acceptor (HBA) | Pyrimidine Nitrogens (N1, N3) | Forms crucial hydrogen bonds with amino acid residues in the target's active site. |

| Hydrophobic Feature | Trifluoromethyl Group at C-6 | Enhances binding affinity through hydrophobic interactions and improves pharmacokinetic properties. |

| Modulation Vector | Substituent at C-4 (replacing Bromine) | Allows for fine-tuning of potency and selectivity by introducing diverse chemical functionalities. |

By leveraging these SAR and pharmacophoric insights, medicinal chemists can rationally design novel analogues of this compound with improved potency, selectivity, and drug-like properties for a wide range of biological targets.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 4-Bromo-6-(trifluoromethyl)pyrimidine. While traditional multi-step syntheses starting from precursors like ethyl trifluoroacetoacetate are established, these methods can be time-consuming and generate significant waste. Modern synthetic methodologies offer promising avenues for improvement.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) is another powerful tool for accelerating chemical reactions. nih.gov Applying microwave irradiation can significantly reduce reaction times, often from hours to minutes, while improving yields. nih.govnih.govfrontiersin.org This technique has been successfully used for the trifluoromethylation of pyrimidine (B1678525) nucleosides and could be adapted for the synthesis of the target compound, offering a more energy-efficient route. nih.gov

Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. Future research could explore biocatalytic routes to key intermediates or even the final compound. While natural fluorinases are rare, engineered enzymes or modified biosynthetic pathways could be developed to incorporate the trifluoromethyl group with high selectivity, reducing the need for harsh chemical reagents. nih.gov

One-Pot Reactions: The development of one-pot multicomponent reactions would represent a significant advance in efficiency. mdpi.comurfu.ru Designing a convergent synthesis where the pyrimidine ring is constructed and functionalized in a single reaction vessel would minimize solvent usage and purification steps, aligning with the principles of sustainable chemistry.

Expansion of Derivatization Strategies for Enhanced Bioactivity Profiles

The bromine atom at the 4-position of this compound is a key functional group for derivatization, often through cross-coupling reactions. Expanding the range of substituents at this position is a promising strategy for discovering new bioactive molecules.

Derivatives of trifluoromethyl-substituted pyrimidines have shown a wide array of biological activities. By modifying the core structure, researchers have developed compounds with potential applications as:

Antifungal and Insecticidal Agents: The addition of amide moieties has led to derivatives with significant antifungal activity against various plant pathogens. nih.gov

Anticancer Agents: The pyrimidine scaffold is central to many anticancer drugs. Derivatization has yielded potent inhibitors of key cancer-related enzymes.

| Derivative Class | Biological Target/Activity | Reference |

| Amide Derivatives | Antifungal, Insecticidal, Anticancer | nih.govacs.org |

| Thioether Derivatives | Antifungal | fluorochem.co.uk |

| Substituted Amines | EGFR Inhibitors, Aurora Kinase Inhibitors | mdpi.commdpi.comnih.gov |

| Pyrrolo[3,4-d]pyrimidines | PARP Inhibitors | nih.gov |

Future work should focus on creating diverse chemical libraries through techniques like parallel synthesis to explore a wider range of chemical space. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for the desired biological effects and in optimizing lead compounds.

Advanced Computational Approaches for Rational Drug Design and Optimization

Computational chemistry plays a vital role in modern drug discovery, and its application to this compound derivatives can accelerate the development of new therapeutics.

Molecular Docking: This technique is widely used to predict the binding orientation of small molecules to their protein targets. For pyrimidine derivatives, molecular docking has been employed to understand their interactions with targets such as the Epidermal Growth Factor Receptor (EGFR) kinase and the main protease of SARS-CoV-2. These studies help in understanding the mechanism of action and in designing new derivatives with improved binding affinity.

In Silico Screening: Virtual screening of large compound libraries against specific biological targets can identify promising candidates for further experimental investigation. This approach can be used to explore the potential of this compound derivatives against a wide range of diseases.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for the early-stage evaluation of drug candidates. By identifying potential liabilities before synthesis, computational models can help prioritize compounds with favorable pharmacokinetic profiles.

The integration of these computational tools into the drug design process will enable a more rational and efficient exploration of the therapeutic potential of this class of compounds.

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a broad spectrum of biological activities. mdpi.com While some applications of trifluoromethylpyrimidines have been explored, many potential therapeutic areas remain to be investigated.

Currently known biological activities for pyrimidine derivatives include:

Antimicrobial

Antiviral

Anti-inflammatory

Antifungal vapourtec.com

Future research should aim to identify novel biological targets for this compound derivatives. High-throughput screening of these compounds against diverse panels of enzymes and receptors could uncover unexpected activities. Given the prevalence of the pyrimidine core in kinase inhibitors, exploring its potential against a broader range of kinases involved in various diseases is a logical next step. mdpi.comnih.gov Furthermore, the unique electronic properties conferred by the trifluoromethyl group may lead to interactions with novel biological targets that are not engaged by other pyrimidine derivatives.

Integration of Pyrimidine Derivatives in Material Science Research

Beyond its applications in medicine, the pyrimidine ring system has significant potential in the field of material science. The electron-deficient nature of the pyrimidine ring, combined with the properties of the trifluoromethyl group, makes this compound an interesting building block for functional materials.

Potential applications in material science include:

Organic Electronics: Pyrimidine derivatives have been investigated for their use in organic light-emitting diodes (OLEDs), optoelectronics, and organic semiconductors. The electronic properties of this compound could be harnessed to create novel materials with tailored charge transport and luminescent properties.

Optical Materials: The pyrimidine scaffold has been incorporated into molecules with interesting photophysical and non-linear optical properties. Further research could lead to the development of new dyes, fluorescent sensors, and photosensitizers.

Functional Polymers: The bromo-functional group allows for the incorporation of this pyrimidine derivative into polymer chains through various polymerization techniques. This could lead to the creation of functional polymers with unique thermal, optical, or electronic properties.

The exploration of this compound and its derivatives in material science is a nascent field with considerable room for growth and innovation.

常见问题

Q. What are the common synthetic routes for preparing 4-Bromo-6-(trifluoromethyl)pyrimidine, and what factors influence the choice of bromination agents?

- Methodological Answer : Bromination typically employs agents like -bromosuccinimide (NBS) or bromine () under controlled conditions. The trifluoromethyl group’s electron-withdrawing nature directs bromination to the 4-position via electrophilic aromatic substitution. Solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) critically affect regioselectivity and yield . Alternative routes include cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts, though these require pre-functionalized intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : , , and NMR confirm substitution patterns. For example, the trifluoromethyl group shows a singlet near δ -63 ppm in NMR .

- HPLC/GC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%). Mass spectrometry (EI/ESI) verifies molecular ion peaks (e.g., 257 for ) .

- Elemental Analysis : Matches calculated vs. experimental C/H/N/Br ratios to confirm stoichiometry .

Q. What safety precautions and waste management protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Waste Disposal : Segregate halogenated waste in labeled containers. Collaborate with certified agencies for incineration or chemical neutralization (e.g., using sodium bicarbonate for acidic byproducts) .

Advanced Research Questions

Q. What strategies enable functionalization at the 4-position of this compound, and how do electronic effects influence reactivity?

- Methodological Answer : The bromine atom serves as a leaving group for nucleophilic substitution (SNAr). The trifluoromethyl group’s strong electron-withdrawing effect activates the 4-position for reactions with amines, thiols, or aryl boronic acids. For example:

- Amination : Use Pd-catalyzed Buchwald-Hartwig coupling with primary/secondary amines (e.g., morpholine) in toluene at 100°C .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh)/KCO in dioxane/water (80°C, 12 h) .

- Electronic Effects : The CF group deactivates the ring, necessitating elevated temperatures or microwave-assisted synthesis for sluggish reactions .

Q. How can computational chemistry (e.g., DFT) predict reaction pathways and regioselectivity in derivatization reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states and electron density maps. For example:

Q. How can researchers resolve contradictions in reported biological activities of trifluoromethylpyrimidine derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentrations). To address this:

- Standardized Assays : Use identical cell lines (e.g., HeLa, MCF-7) and protocols (MTT assay, 48 h incubation) .

- SAR Studies : Systematically modify substituents (e.g., replace Br with Cl or OH) and correlate with IC values .

- In Vivo Validation : Compare pharmacokinetics (e.g., bioavailability in murine models) to confirm in vitro findings .

Q. What catalyst systems optimize yield in cross-coupling reactions involving this compound?

- Methodological Answer :

- Palladium Catalysts : Pd(OAc) with SPhos ligand achieves >80% yield in Suzuki couplings. Avoid bulky ligands (e.g., DavePhos) for sterically hindered boronic acids .

- Solvent Systems : Use toluene/ethanol (3:1) for aminations or dioxane/water for aryl couplings. Additives like KPO improve base solubility .

- Microwave Assistance : Reduce reaction time from 12 h to 30 min at 150°C while maintaining >75% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。